3,3'-Diethyl-9-methylthiacarbocyaniniodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

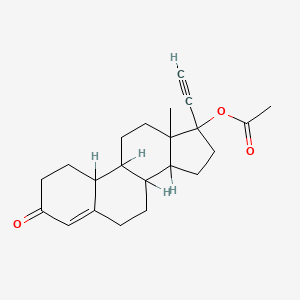

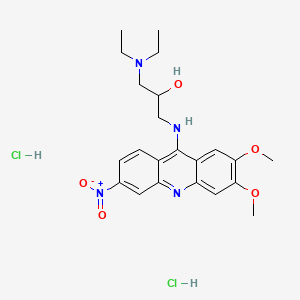

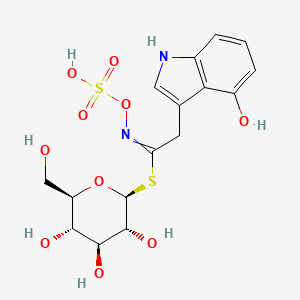

3,3'-Diethyl-9-methylthiacarbocyanine iodide, also known as 3,3'-Diethyl-9-methylthiacarbocyanine iodide, is a useful research compound. Its molecular formula is C22H23N2S2.I and its molecular weight is 506.5 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3'-Diethyl-9-methylthiacarbocyanine iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-Diethyl-9-methylthiacarbocyanine iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Diethyl-9-methylthiacarbocyanine iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Topoisomerase-Hemmung

Eine Studie identifizierte NSC96932 als ein potenzielles Gift für die Topoisomerase III beta, was darauf hindeutet, dass es Zellinien, die dieses Enzym exprimieren, sensibilisieren kann {svg_1}. Diese Anwendung ist in der Krebsforschung von Bedeutung, da die Hemmung der Topoisomerase zur Unterdrückung der Proliferation von Krebszellen führen kann.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Diethyl-9-methylthiacarbocyanine iodide' involves the reaction of 3,3'-Diethylthiacarbocyanine iodide with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "3,3'-Diethylthiacarbocyanine iodide", "Methyl iodide", "Base (such as potassium carbonate or sodium hydroxide)" ], "Reaction": [ "Add 3,3'-Diethylthiacarbocyanine iodide and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture at a temperature of 50-60°C for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (such as ethanol or acetone) to remove any impurities", "Dry the product under vacuum to obtain '3,3'-Diethyl-9-methylthiacarbocyanine iodide'" ] } | |

CAS-Nummer |

3065-79-0 |

Molekularformel |

C22H23N2S2.I C22H23IN2S2 |

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

(2E)-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C22H23N2S2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SAEMBGFHGROQJZ-UHFFFAOYSA-M |

Isomerische SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C(=C\C3=[N+](C4=CC=CC=C4S3)CC)/C.[I-] |

SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |

Kanonische SMILES |

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |

| 3065-79-0 | |

Piktogramme |

Irritant |

Synonyme |

3,3'-diethyl-9-methylthiacarbocyanine iodide DMTCCI compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMTCCI has shown potent inhibitory activity against the DNA primase polymerase alpha complex, a key enzyme complex involved in DNA replication. [] By inhibiting this complex, DMTCCI effectively disrupts DNA synthesis, ultimately leading to cell death. This mechanism of action makes it a potential candidate for anticancer therapies. [] Additionally, research indicates that DMTCCI can modulate the aggregation of tau protein, a protein implicated in neurodegenerative diseases like Alzheimer's. [] This interaction appears to have a biphasic dose-response, meaning both low and high concentrations can influence tau aggregation in different ways. []

A: While the provided abstracts don't detail the molecular weight or spectroscopic data, they consistently refer to DMTCCI as a cyanine dye. [, , , ] Based on its chemical name, the molecular formula for DMTCCI is likely C21H23IN2S. For precise spectroscopic data (IR, Raman, etc.), referring to the full research paper cited as exploring the Raman spectra of DMTCCI and its analogs would be necessary. []

A: Studies exploring the Structure-Activity Relationship (SAR) of symmetrical cyanine dyes like DMTCCI have demonstrated that their ability to inhibit tau aggregation is influenced by several structural features. [] These include the specific heterocycle of the cyanine, the length of the polymethine bridge within the molecule, and the nature of the substituents at the meso position and the nitrogen atoms. [] Further research is needed to fully elucidate the specific structural modifications that optimize DMTCCI's activity and potentially minimize any off-target effects.

A: Yes, DMTCCI has shown promising anticancer activity in vitro. It significantly inhibits the growth of a broad spectrum of human cancer cell lines, including hepatocellular carcinoma, nasopharyngeal carcinoma, cervical cancer, and leukemia. [] The reported IC50 values for these cell lines range from 0.24 μmol/L to 7.01 μmol/L, indicating potent cytotoxic effects. [] Further research is needed to evaluate its efficacy and safety in in vivo models and potentially translate these findings into clinical applications.

A: Research using organotypic slices from a transgenic mouse model of tauopathy revealed that while low nanomolar concentrations of DMTCCI reduced insoluble tau aggregates, high concentrations (above 300 nM) actually increased aggregation and negatively impacted tissue tubulin levels. [] This biphasic response highlights the importance of careful dose optimization in future studies. Additionally, while the research highlights the potential therapeutic benefits of DMTCCI, more comprehensive toxicity studies are essential to fully understand its safety profile and any potential long-term effects.

A: When incorporated into a bicomponent photoelectrode system with WO3 and TiO2, DMTCCI significantly enhances photocurrent generation compared to single-component electrodes. [] This improvement is attributed to the efficient transfer of photoinjected electrons from the TiO2 nanocrystals to the WO3 matrix, facilitated by DMTCCI, which reduces surface recombination. [] This highlights the potential of DMTCCI in improving the efficiency of solar energy conversion and other photocatalytic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)